

# A Comparative Guide to CAY10499 and Other Lipase Inhibitors

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## Compound of Interest

Compound Name: CAY10499

Cat. No.: B1668648

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For researchers and professionals in drug development, selecting the appropriate enzymatic inhibitor is a critical decision guided by the specific research question, whether it demands broad-spectrum inhibition or precise targeting of a single enzyme. This guide provides an objective comparison of **CAY10499** against other prominent lipase inhibitors, supported by experimental data, to aid in this selection process. **CAY10499** is distinguished by its non-selective profile, potentially inhibiting multiple key enzymes in lipid metabolism.

## Mechanism of Action and Selectivity Profile

**CAY10499** is a carbamate-based, non-selective lipase inhibitor that acts covalently and irreversibly on its targets.<sup>[1]</sup> Its inhibitory activity is attributed to the 5-methoxy-1,3,4-oxadiazol-2(3H)-one moiety.<sup>[1][2]</sup> This compound is characterized by its broad-spectrum activity against several lipases, most notably monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).<sup>[3][4]</sup> This contrasts with other inhibitors designed for high selectivity towards a single lipase, such as JZL184 for MAGL or Orlistat for pancreatic lipase.

The non-selective nature of **CAY10499** makes it a useful tool for studies where the simultaneous inhibition of multiple lipases is desired to probe the overall effects of lipid signaling. Conversely, for dissecting the specific role of a single enzyme, more selective inhibitors are preferable.

## Comparative Performance: In Vitro Inhibition Data

The efficacy of **CAY10499** and other lipase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC<sub>50</sub>) values. The table below summarizes these values for **CAY10499** and a selection of other widely used lipase inhibitors against various human recombinant enzymes.

Inhibitor	Primary Target(s)	MAGL (IC <sub>50</sub> )	HSL (IC <sub>50</sub> )	FAAH (IC <sub>50</sub> )	Other Notable Inhibition
CAY10499	Non-selective	144 nM[3][4]	90 nM[3][4]	14 nM[3][4]	ATGL, DAGLα, ABHD6, CES1 (at 5 μM)[3]
Orlistat	Pancreatic Lipase	-	-	-	Potent inhibitor of pancreatic lipase.[5]
JZL184	MAGL	~8 nM[1]	>10,000 nM	~400 nM	Highly selective for MAGL over FAAH and other lipases. [6]
ATGListatin	ATGL (mouse)	-	-	-	Inhibits mouse ATGL but not human ATGL. [6]
URB602	MAGL	28 μM[1]	-	-	Less potent MAGL inhibitor.[2]

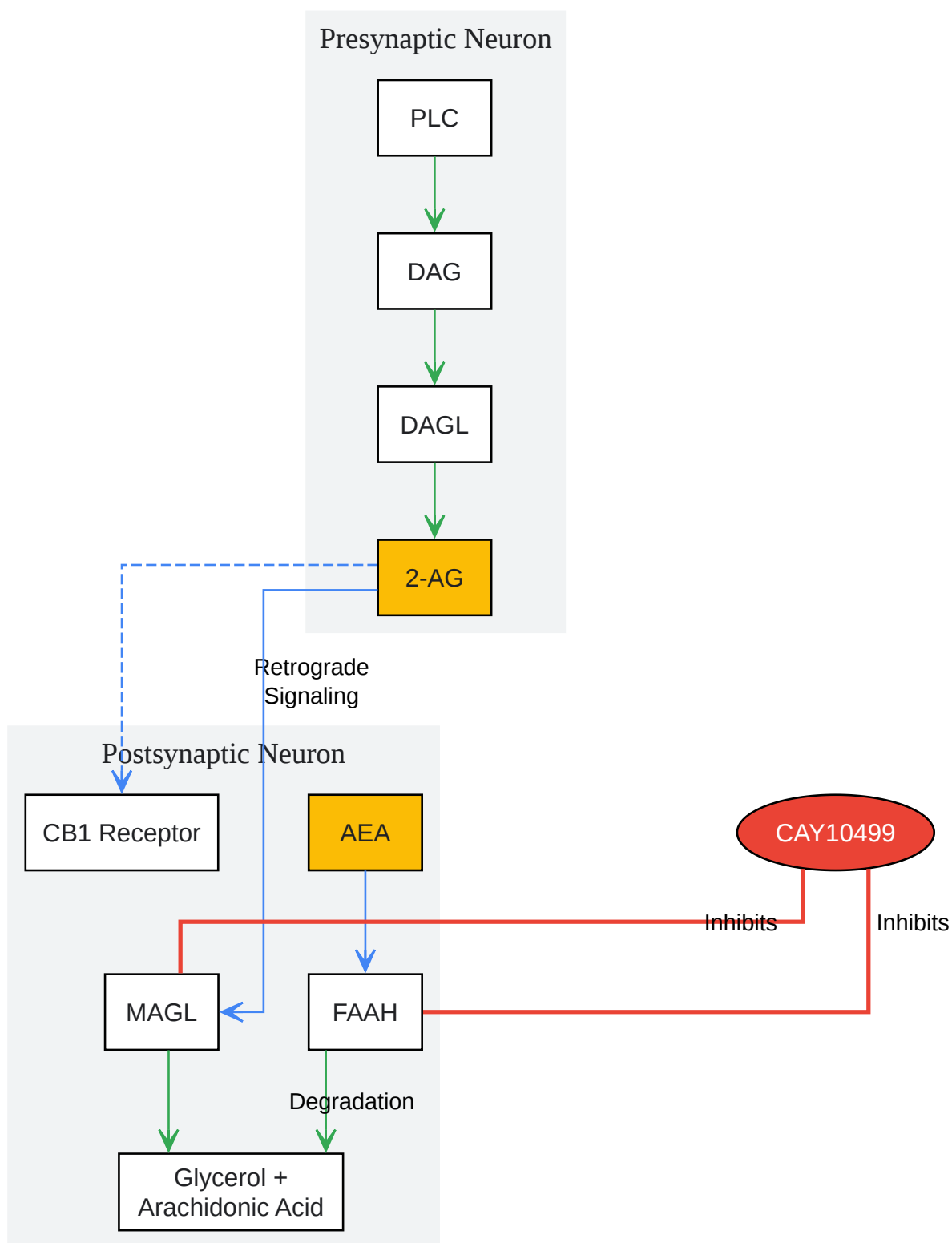
Data compiled from multiple sources. Direct comparison is most accurate when assays are performed under identical conditions.

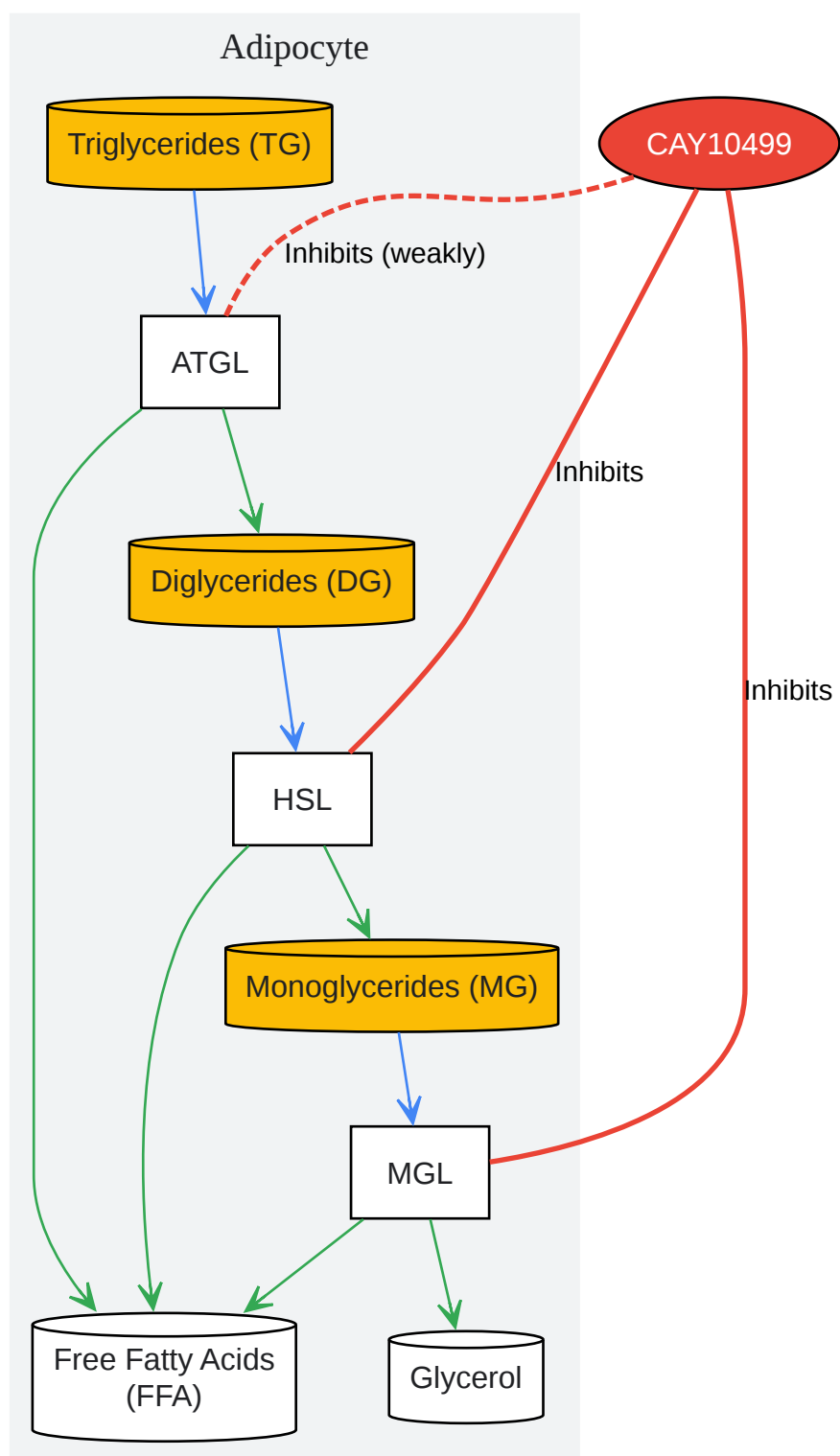
## Signaling Pathways and Metabolic Context

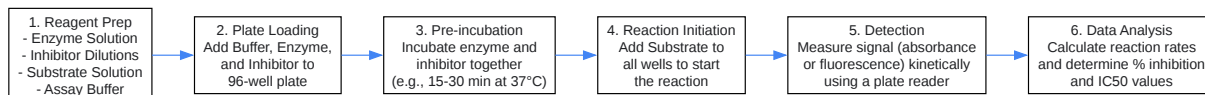
The lipases inhibited by **CAY10499** are central to distinct but interconnected metabolic pathways. MAGL and FAAH are key regulators in the endocannabinoid system, while HSL and ATGL are critical for the mobilization of stored fats in adipose tissue.

### Endocannabinoid Signaling Pathway

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), while FAAH degrades anandamide (AEA).[2][7] By inhibiting both enzymes, **CAY10499** elevates the levels of these signaling lipids, leading to enhanced activation of cannabinoid receptors CB1 and CB2.







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